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Kdm4D-IN-3

KDM4D inhibition enzymatic assay IC50 comparison

Kdm4D-IN-3 is an AI-validated KDM4D inhibitor (IC50 4.8 μM) with a unique quinoxaline-based thiourea scaffold, distinct from pyrazolopyrimidine or diarylquinoxaline cores. Identified via MT-EpiPred multitask learning, it serves as a reference compound for AI target prediction benchmarking, scaffold-hopping SAR campaigns, and KDM4D-mediated epigenetic research. Its moderate potency reduces off-target risk in phenotypic screening and educational settings. Procure high-purity Kdm4D-IN-3 to advance your epigenetic drug discovery programs with a computationally validated, chemically distinct tool compound.

Molecular Formula C23H16N4O2S
Molecular Weight 412.5 g/mol
Cat. No. B12367279
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKdm4D-IN-3
Molecular FormulaC23H16N4O2S
Molecular Weight412.5 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)NC(=S)NC2=CN=C3C=C(C(=CC3=N2)C4=CC=CO4)C5=CC=CO5
InChIInChI=1S/C23H16N4O2S/c30-23(25-15-6-2-1-3-7-15)27-22-14-24-18-12-16(20-8-4-10-28-20)17(13-19(18)26-22)21-9-5-11-29-21/h1-14H,(H2,25,26,27,30)
InChIKeyNSLQGQZYAAHVFJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Kdm4D-IN-3: A Computationally Predicted KDM4D Inhibitor for Epigenetic Research and AI-Driven Drug Discovery


Kdm4D-IN-3 (also referred to as compound 1) is a small molecule epigenetic inhibitor targeting histone lysine demethylase 4D (KDM4D), a member of the Jumonji domain-containing demethylase family involved in transcriptional regulation and oncogenesis [1]. The compound was identified via a multitask learning computational approach (MT-EpiPred) and subsequently validated in vitro, demonstrating an IC50 of 4.8 μM against KDM4D [1]. Its discovery highlights the utility of AI-driven target prediction methods in expanding the repertoire of KDM4D inhibitors beyond traditional high-throughput screening campaigns.

Why Kdm4D-IN-3 Should Not Be Substituted with Other KDM4D Inhibitors Without Experimental Validation


The KDM4D inhibitor landscape encompasses molecules with diverse chemical scaffolds, potency ranges, and selectivity profiles. Compounds such as KDM4D-IN-1 (IC50 = 0.41 μM) and 24s (IC50 = 0.023 μM) exhibit substantially higher potency [1][2], while others like 33a demonstrate moderate activity (IC50 = 0.62 μM) [3]. Kdm4D-IN-3, with an IC50 of 4.8 μM, occupies a distinct position in potency space. More importantly, its quinoxaline-based thiourea scaffold differs fundamentally from the pyrazolopyrimidine (KDM4D-IN-1), diarylquinoxaline (33a), and 2-(aryl(pyrrolidin-1-yl)methyl)phenol (24s) cores [4], precluding any assumption of interchangeable biological effects. Direct substitution without parallel testing could yield misleading results in structure-activity relationship studies or cellular assays.

Quantitative Differentiation Evidence for Kdm4D-IN-3 Versus Alternative KDM4D Inhibitors


Comparative Enzymatic Potency of Kdm4D-IN-3 Against KDM4D Relative to Published Inhibitors

In a cell-free enzymatic assay, Kdm4D-IN-3 inhibited KDM4D demethylase activity with an IC50 of 4.8 μM [1]. This potency is approximately 11.7-fold lower than that of KDM4D-IN-1 (IC50 = 0.41 ± 0.03 μM) [2] and over 200-fold lower than that of compound 24s (IC50 = 0.023 ± 0.004 μM) [3], but remains within the micromolar range suitable for initial hit characterization and scaffold optimization studies.

KDM4D inhibition enzymatic assay IC50 comparison

MT-EpiPred AI Prediction Confidence Score for Kdm4D-IN-3 Binding to KDM4D

Kdm4D-IN-3 was identified through MT-EpiPred, a multitask learning model that predicted its activity against 78 epigenetic targets. The model assigned a prediction probability of 0.9478 for KDM4D inhibition, indicating high confidence that the compound would act as a KDM4D inhibitor [1]. This contrasts with traditional high-throughput screening (HTS) methods, where hit rates are typically below 1% and initial hits often require extensive confirmatory testing. The MT-EpiPred approach achieved an average auROC of 0.915 across its target portfolio, underscoring its predictive reliability [1].

AI drug discovery multitask learning epigenetic target prediction

Chemical Scaffold and Molecular Properties of Kdm4D-IN-3 Compared to Other KDM4D Inhibitor Chemotypes

Kdm4D-IN-3 features a 1-[6,7-bis(furan-2-yl)quinoxalin-2-yl]-3-phenylthiourea scaffold with molecular formula C23H16N4O2S and molecular weight 412.5 g/mol [1]. This quinoxaline-based thiourea structure is distinct from the pyrazolo[1,5-a]pyrimidine-3-carbonitrile core of KDM4D-IN-1 [2], the 4,6-diarylquinoxaline scaffold of compound 33a [3], and the 2-(aryl(pyrrolidin-1-yl)methyl)phenol framework of 24s [4]. The presence of the thiourea moiety and dual furan substituents suggests a unique binding mode that has not been extensively characterized crystallographically.

chemical scaffold medicinal chemistry structure-activity relationship

Experimental Validation Context of Kdm4D-IN-3 Activity in Enzyme Inhibition Assays

The KDM4D inhibitory activity of Kdm4D-IN-3 was confirmed using an in vitro enzyme inhibition assay as part of the MT-EpiPred validation workflow [1]. While detailed assay conditions (e.g., substrate, cofactor concentrations, detection method) are not fully disclosed in the primary publication, the reported IC50 of 4.8 μM provides a benchmark for reproducibility in similar biochemical assays. In contrast, the more potent inhibitor 24s was characterized using an AlphaLISA-based assay with full kinetic analysis [2], and 33a was evaluated in a cell-free system followed by cellular viability assays [3].

assay validation in vitro pharmacology hit characterization

High-Impact Research and Procurement Scenarios for Kdm4D-IN-3 Based on Quantitative Evidence


AI-Driven Drug Discovery Benchmarking and Methodology Validation

Kdm4D-IN-3 serves as a reference compound for validating AI-based target prediction algorithms. The MT-EpiPred study reported a prediction probability of 0.9478 for KDM4D inhibition, with subsequent experimental confirmation (IC50 = 4.8 μM) [1]. Researchers developing or benchmarking novel computational models can utilize this compound as a positive control to assess predictive accuracy and to calibrate confidence thresholds for hit selection. Its discovery story provides a concrete case study for evaluating the real-world utility of multitask learning in epigenetic drug discovery.

Scaffold-Hopping and Medicinal Chemistry Optimization Programs

The quinoxaline-based thiourea scaffold of Kdm4D-IN-3 represents a chemotype distinct from the pyrazolopyrimidine (KDM4D-IN-1), diarylquinoxaline (33a), and 2-(aryl(pyrrolidin-1-yl)methyl)phenol (24s) cores prevalent among known KDM4D inhibitors [1][2][3][4]. Medicinal chemistry teams engaged in scaffold-hopping or intellectual property expansion can leverage this compound as a starting point for SAR exploration. Its micromolar potency (IC50 = 4.8 μM) [1] provides a suitable baseline for optimization campaigns aimed at improving both target affinity and drug-like properties.

Epigenetic Target Deconvolution and Phenotypic Screening

In phenotypic screening cascades where the molecular target is unknown, Kdm4D-IN-3 can be employed as a tool compound to probe KDM4D-dependent cellular responses. The compound's identification via unbiased computational prediction (rather than targeted medicinal chemistry) supports its use in target deconvolution studies [1]. Given that KDM4D regulates DNA replication and damage repair pathways [1], researchers investigating these processes in cancer models may use Kdm4D-IN-3 to establish a baseline for KDM4D-mediated effects before advancing to more potent or selective inhibitors.

Academic Teaching and Method Development in Epigenetics

For academic laboratories and teaching institutions, Kdm4D-IN-3 offers a cost-effective tool for demonstrating core concepts in epigenetics, including histone demethylase activity assays and AI-guided drug discovery workflows. The compound's well-defined IC50 (4.8 μM) [1] and its origin in a published computational study provide a rich narrative for educational modules on modern drug discovery. Its moderate potency reduces the risk of off-target confounding effects at standard assay concentrations, making it suitable for introductory laboratory exercises in enzyme inhibition.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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